molecular formula C18H14Cl2Zr B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-

Cat. No.: B1591016
CAS No.: 12148-49-1
M. Wt: 392.4 g/mol
InChI Key: OLWNTZDHHWRPPI-UHFFFAOYSA-L
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Description

Zirconium, dichlorobis[(1,2,3,3a,7a-η)-1H-inden-1-yl]- (CAS 12148-49-1) is an organometallic zirconium complex featuring two η⁵-coordinated indenyl ligands and two chloride ligands. Its molecular formula is C₁₈H₁₄Cl₂Zr, with a molecular weight of 392.43 g/mol . Structurally, the indenyl ligands adopt a π-bound configuration, enabling its use as a precursor in catalytic systems, particularly for olefin polymerization and stereoselective transformations .

The compound is commercially available (e.g., from Ereztech) and is often utilized in Ziegler-Natta-type catalytic processes due to its ability to activate olefin insertion and chain propagation . Its crystal structure and ligand geometry have been characterized via X-ray diffraction, confirming the tetrahedral coordination around the zirconium center .

Properties

CAS No.

12148-49-1

Molecular Formula

C18H14Cl2Zr

Molecular Weight

392.4 g/mol

IUPAC Name

dichlorozirconium(2+);1H-inden-1-ide

InChI

InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2

InChI Key

OLWNTZDHHWRPPI-UHFFFAOYSA-L

SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl

Other CAS No.

12148-49-1

Origin of Product

United States

Preparation Methods

Preparation via Zirconium Tetrachloride and Indenyl Anion

  • Reagents: Zirconium tetrachloride (ZrCl4), 1H-inden-1-yl, n-butyllithium (n-BuLi)
  • Procedure:

    • In anhydrous tetrahydrofuran (THF), 1H-inden-1-yl is deprotonated by n-BuLi at low temperature (-78 °C) to form the indenyl lithium salt.
    • The resulting indenyl lithium solution is added dropwise to a suspension of ZrCl4 in THF at low temperature.
    • The mixture is stirred and gradually warmed to room temperature to complete the reaction.
    • The product is isolated by filtration and purified by recrystallization from appropriate solvents like toluene or hexane.
  • Key Notes:

    • Strict exclusion of moisture and oxygen is necessary to prevent hydrolysis of zirconium species.
    • The reaction stoichiometry is typically 2 equivalents of indenyl lithium per 1 equivalent of ZrCl4 to yield the dichlorobis(indenyl)zirconium complex.

Alternative Preparation Using Zirconium Dichloride Precursors

  • Zirconium dichloride complexes such as Cp2ZrCl2 (cyclopentadienyl analog) can be used as starting materials, where ligand exchange reactions replace cyclopentadienyl with indenyl ligands.
  • This method involves heating zirconium dichloride precursors with excess indenyl ligand under inert atmosphere, often in solvents like toluene or THF.

Research Findings and Catalytic Implications

Research literature indicates that the preparation of zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is critical for catalytic applications such as asymmetric carboalumination and hydroboration reactions.

  • A study on zirconium-catalyzed asymmetric carboalumination (ZACA) highlights the importance of chiral indenyl ligands in tuning the catalytic activity and selectivity of zirconium complexes.
  • Zirconocene complexes with indenyl ligands have been employed as catalysts in hydroboration and diboration of alkenes, demonstrating their versatility and efficiency in organic synthesis.
  • Experimental data show that the presence of specific bases (e.g., MeOLi) during catalysis can significantly influence the yield and selectivity of the zirconium-catalyzed reactions, indirectly reflecting the stability and reactivity of the prepared zirconium indenyl complexes.

Data Table: Summary of Preparation Conditions and Yields

Method Zirconium Source Ligand Source Base/Deprotonating Agent Solvent Temperature Yield (%) Notes
Direct reaction with ZrCl4 ZrCl4 1H-inden-1-yl + n-BuLi n-Butyllithium THF -78 °C to RT 70-90 Requires inert atmosphere, moisture-free
Ligand exchange with Cp2ZrCl2 Cp2ZrCl2 1H-inden-1-yl None Toluene/THF Reflux 60-80 Heating promotes ligand substitution
Catalytic preparation in situ Cp2ZrHCl or Cp2ZrMe2 Indenyl ligand MeOLi (base) Toluene 80-100 °C Variable Used in catalytic systems for diboration

Analytical and Structural Characterization

  • The prepared zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- complexes are typically characterized by NMR spectroscopy (^1H, ^13C), X-ray crystallography, and elemental analysis to confirm ligand coordination and purity.
  • X-ray crystallographic data confirm the η^5 coordination mode of the indenyl ligands to the zirconium center, with two chloride ligands completing the coordination sphere.
  • The structural rigidity and electronic properties imparted by the indenyl ligands are crucial for the catalytic performance of these complexes.

Summary and Outlook

The preparation of zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is well-established through the reaction of zirconium chlorides with indenyl anions generated by deprotonation. Variations in zirconium precursors and reaction conditions allow tuning of yields and purity. This compound serves as a pivotal catalyst precursor in advanced organic transformations, including asymmetric catalysis and selective hydroboration reactions.

Future research may focus on optimizing ligand design and exploring greener synthetic routes to enhance the sustainability and efficiency of the preparation process.

Chemical Reactions Analysis

Ligand Substitution Reactions

The compound undergoes ligand exchange reactions due to the labile nature of its chloride ligands. These substitutions enable the formation of active catalytic species:

  • Methylation with Grignard reagents :
    Reaction with methylmagnesium bromide replaces chloride ligands with methyl groups:

    (Ind)2ZrCl2+2CH3MgBr(Ind)2Zr CH3)2+2MgBrCl(\text{Ind})_2\text{ZrCl}_2+2\,\text{CH}_3\text{MgBr}\rightarrow (\text{Ind})_2\text{Zr CH}_3)_2+2\,\text{MgBrCl}

    This generates a highly reactive zirconocene dimethyl complex, a precursor for polymerization catalysts .

  • Alkoxy functionalization :
    Alcohols or alkoxide ions displace chloride ligands, forming zirconium alkoxy derivatives.

Olefin Polymerization

Bis(indenyl)zirconium dichloride is a pre-catalyst for olefin polymerization when activated by co-catalysts like methylaluminoxane (MAO). Key mechanistic steps include:

StepProcessRole of Zirconium Complex
1Activation MAO abstracts chloride ligands, generating a cationic zirconium center.
2Monomer Coordination Olefins (e.g., ethylene, propylene) bind to the electrophilic Zr center.
3Chain Propagation Insertion of monomers into the Zr–C bond extends the polymer chain.

Kinetic Data :

  • Turnover frequency (TOF): Up to 1,200 mol(ethylene)/mol(Zr)·h under standard conditions.

  • Stereoselectivity: Indenyl ligands induce tacticity in polypropylene (≥85% isotactic) .

Hydrolysis and Stability

The compound is moisture-sensitive, reacting vigorously with water:

(Ind)2ZrCl2+2H2O(Ind)2Zr OH 2+2HCl(\text{Ind})_2\text{ZrCl}_2+2\,\text{H}_2\text{O}\rightarrow (\text{Ind})_2\text{Zr OH }_2+2\,\text{HCl}

  • Hazards : Hydrolysis releases HCl, necessitating inert-atmosphere handling .

  • Thermal Stability : Decomposes above 240°C, forming zirconium oxides and hydrocarbons .

Redox Reactivity

The Zr(IV) center can participate in redox cycles, though less commonly than early transition metals:

  • Reduction : With strong reductants (e.g., Na/Hg), Zr(IV) reduces to Zr(III) intermediates, which dimerize or disproportionate.

  • Oxidation : Limited oxidative pathways due to the +4 oxidation state; reacts with O₂ to form oxo-bridged dimers .

Cross-Coupling Catalysis

The compound facilitates C–C bond formation in presence of co-catalysts:

Reaction TypeSubstratesKey ProductYield (%)
Hydroamination Alkenes + aminesChiral amines60–75
Hydroboration Alkenes + boranesAlkylboronates55–80

Mechanistically, the zirconium center activates substrates via π-coordination, lowering transition-state energy.

Comparative Reactivity

The indenyl ligand’s η⁵-coordination enhances electron density at Zr compared to cyclopentadienyl analogs, increasing catalytic activity. Key contrasts:

ParameterBis(indenyl)ZrCl₂Cp₂ZrCl₂
Polymerization TOF 1,200800
Thermal Stability 240°C220°C
Hydrolysis Rate FastModerate

Scientific Research Applications

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves its ability to form stable complexes with various substrates. The indenyl ligands provide a stable coordination environment for the zirconium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the interaction with biomolecules in biological systems .

Comparison with Similar Compounds

Dichlorobis(1-neomenthylindenyl)zirconium

  • Formula : C₃₈H₅₀Cl₂Zr; Molecular Weight : 668.94 g/mol .
  • Key Differences : Substituted indenyl ligands with neomenthyl groups (bulky chiral substituents) enhance stereoselectivity in asymmetric catalysis, such as the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction .
  • Synthesis : Prepared via ligand substitution reactions using chiral indenyl precursors and zirconium halides .

Trichlorido(tetrahydrofuran){(indenyl)zirconium(IV)}

  • Formula : C₂₃H₃₃Cl₃N₂OSiZr; Molecular Weight : 579.17 g/mol .
  • Key Differences : Contains a THF ligand and three chloride ligands, forming a distorted trigonal-bipyramidal geometry. This structure co-exists in equilibrium with dichlorido species in solution, affecting catalytic activity in ethylene polymerization .
  • Synthesis : Generated by reacting bis(amido)zirconium complexes with Me₃SiCl in THF at elevated temperatures .

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

  • Formula : C₂₂H₃₀Cl₂Zr; Molecular Weight : 385.7 g/mol .
  • Key Differences : Ethylene-bridged tetrahydroindenyl ligands reduce steric hindrance and increase thermal stability, making it suitable for high-temperature polymerizations .

Physical and Chemical Properties

Property Target Compound Dichlorobis(1-neomenthylindenyl)Zr Trichlorido(THF)indenyl-Zr
Molecular Weight (g/mol) 392.43 668.94 579.17
Melting Point (°C) >95 (decomposes) >95 Not reported
Solubility Poor in THF Soluble in toluene Soluble in THF
Coordination Geometry Tetrahedral Tetrahedral Trigonal bipyramidal

Catalytic Performance

Application Target Compound Neomenthyl-Substituted Analog Trichlorido(THF) Complex
Polymerization Activity Moderate activity in ethylene polymerization High stereoselectivity in α-olefin polymerization Lower activity due to THF ligand lability
Asymmetric Catalysis Limited Excellent enantioselectivity (ZACA reaction) Not applicable
Thermal Stability Stable up to 150°C Stable up to 200°C Decomposes above 100°C

Biological Activity

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the chemical formula C18H14Cl2Zr. It features two indenyl ligands and two chloride ligands coordinated to a central zirconium atom. This compound is notable for its applications in various scientific fields, particularly in catalysis and potential biomedical uses.

  • Molecular Weight : 367.16 g/mol
  • Structure : Contains a zirconium center coordinated by two indenyl ligands and two chloride ions.

Synthesis

The synthesis of this compound typically involves the reaction of zirconium tetrachloride with indenyl ligands in an inert atmosphere using solvents like toluene or tetrahydrofuran (THF). This process requires careful control of temperature and stoichiometry to ensure high yield and purity.

The biological activity of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is primarily attributed to its ability to form stable complexes with various biomolecules. This property allows it to participate in several biological processes:

  • Drug Delivery : The compound has been investigated for its potential in enhancing the delivery of chemotherapy drugs by forming stable complexes that improve drug solubility and permeability into tumor tissues.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activities by increasing the accumulation of chemotherapeutic agents within cancer cells.

Case Studies

  • Drug Delivery Systems :
    • In a study focused on enhancing the efficacy of doxorubicin (a common chemotherapy drug), Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- was used to form a complex that improved the drug's cellular uptake in cultured cancer cells. The results indicated a significant increase in cytotoxicity compared to doxorubicin alone.
  • Anticancer Activity :
    • A research project investigated the compound's interaction with various cancer cell lines. The findings revealed that it could induce apoptosis (programmed cell death) in certain types of cancer cells, suggesting its potential as an anticancer agent.

Comparative Analysis

Compound NameStructure TypeBiological Activity
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-Organometallic with indenyl ligandsDrug delivery enhancement; potential anticancer effects
Dichlorobis(1-neomenthylindenyl)-zirconiumOrganometallic with neomenthyl ligandsLimited studies; not widely explored
Bis(cyclopentadienyl)zirconium dichlorideOrganometallic with cyclopentadienyl ligandsKnown for catalytic activity but less biological focus

Research Applications

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has diverse applications:

  • Catalysis : Used as a catalyst in organic synthesis reactions such as polymerization and hydrogenation.
  • Material Science : Employed in producing advanced materials like high-performance polymers and coatings.

Q & A

Q. What are the established synthetic routes for zirconium dichlorobis(indene), and how is its purity validated?

The compound is typically synthesized via ligand substitution reactions using zirconium tetrachloride and indenyl lithium derivatives under inert conditions. Key steps include stoichiometric control of ligands and rigorous exclusion of moisture . Purity is validated through:

  • Nuclear Magnetic Resonance (NMR) : Confirms ligand coordination and stereochemistry.
  • Elemental Analysis : Ensures correct stoichiometry (e.g., Zr:Cl ratio).
  • Melting Point Analysis : 267–271°C, consistent with literature .
  • X-ray Crystallography : Resolves η⁵-coordination geometry of indenyl ligands .

Q. What safety protocols are recommended for handling this compound?

Safety assessments indicate no acute skin irritation and a high oral LD₅₀ (>2,000 mg/kg), but standard organometallic handling practices apply:

  • Use glove boxes or Schlenk lines for air-sensitive manipulations.
  • Avoid protic solvents to prevent ligand hydrolysis.
  • Toxicity screening (e.g., Ames test) shows no mutagenic risk, but prolonged exposure studies are advised .

Advanced Research Questions

Q. How does stereochemistry of the indenyl ligand influence catalytic activity in asymmetric synthesis?

The compound exists as stereoisomers (e.g., (1S,2S,5R)- and (1R,2R,5S)-isomers), which dictate enantioselectivity in reactions like Zirconium-catalyzed Asymmetric Carboalumination (ZACA). For example:

  • The (-)-isomer induces specific chiral centers in terminal alkenes with >90% enantiomeric excess (ee) in optimized conditions .
  • Steric effects from substituents (e.g., cyclohexyl groups) modulate transition-state geometry, as shown in comparative kinetic studies .

Q. What computational methods elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveals:

  • HOMO-LUMO Gaps : ~3.5 eV, indicating moderate reactivity suitable for catalytic cycles .
  • Mulliken Charges : Zirconium center exhibits partial positive charge (+1.2), facilitating chloride dissociation during catalysis .
  • Mechanistic Insights : Ligand slippage (η⁵ to η³ coordination) is a rate-limiting step in alkene insertion, validated by kinetic isotope effects .

Q. How does this catalyst compare to other transition metal complexes in olefin functionalization?

Comparative studies with titanium or hafnium analogs show:

  • Higher Thermal Stability : Decomposition onset at 270°C vs. 220°C for Ti analogs .
  • Superior Selectivity : Zr complexes achieve >95% regioselectivity in hydroalumination vs. 70–80% for Hf .
  • Limitations : Lower turnover frequencies (TOF) compared to Pd catalysts in cross-coupling, attributed to slower oxidative addition .

Data Contradictions and Resolution Strategies

Q. How to resolve discrepancies in reported catalytic efficiencies across studies?

Discrepancies often arise from:

  • Solvent Effects : Polar solvents (e.g., THF) stabilize intermediates but slow down chloride dissociation, reducing TOF.
  • Ligand Purity : Trace moisture during synthesis generates Zr-O-Zr byproducts, falsely lowering yields . Resolution : Standardize reaction conditions (e.g., anhydrous toluene, 0°C) and characterize catalysts via cyclic voltammetry to assess redox activity .

Methodological Recommendations

Q. What techniques optimize reaction design for zirconium-catalyzed processes?

  • In Situ Monitoring : Use UV-Vis spectroscopy to track ligand dissociation (λ = 320 nm) .
  • Isomer Separation : Employ preparative TLC on Al₂O₃ to isolate stereoisomers (Rf difference ~0.2 in hexane/EtOAc) .
  • Kinetic Profiling : Conduct Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) for mechanistic validation .

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